2-[(Methylsulfanyl)methyl]but-2-enal
Description
Structure
3D Structure
Properties
CAS No. |
40878-72-6 |
|---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
(Z)-2-(methylsulfanylmethyl)but-2-enal |
InChI |
InChI=1S/C6H10OS/c1-3-6(4-7)5-8-2/h3-4H,5H2,1-2H3/b6-3- |
InChI Key |
IBSLHWQWKUNIJE-UTCJRWHESA-N |
SMILES |
CC=C(CSC)C=O |
Isomeric SMILES |
C/C=C(\CSC)/C=O |
Canonical SMILES |
CC=C(CSC)C=O |
density |
0.982-0.987 |
physical_description |
slightly yellow liquid with odour of burnt matches, cooked cabbage, or roasted onion |
Pictograms |
Flammable; Irritant |
solubility |
insoluble in water; soluble in fats |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methylsulfanyl Methyl but 2 Enal
Chemo- and Regioselective Synthesis Routes
Achieving chemo- and regioselectivity is paramount in the synthesis of multifunctional molecules like 2-[(methylsulfanyl)methyl]but-2-enal to avoid unwanted side reactions and ensure the correct arrangement of atoms.
Multi-step synthetic sequences allow for the controlled construction of the target molecule from well-defined starting materials. A common strategy for preparing α-functionally substituted α,β-unsaturated aldehydes involves the modification of a simpler unsaturated aldehyde precursor. nih.gov For instance, a general approach could involve the halogenation of an α,β-unsaturated aldehyde, followed by dehydrohalogenation. nih.gov This process introduces a leaving group that can subsequently be displaced by a nucleophile, such as a methylthiolate anion (CH₃S⁻), to install the desired (methylsulfanyl)methyl group.
Another plausible multi-step route begins with the oxidation of a suitable alcohol to its corresponding aldehyde. The Swern oxidation, for example, is a widely used method for converting primary alcohols to aldehydes under mild conditions. mdpi.com A subsequent step would then be required to introduce the α-substituent. These multi-step approaches, while potentially longer, offer precise control over the molecular architecture.
One-pot syntheses are highly efficient as they combine multiple reaction steps in a single flask, reducing waste and purification efforts. An intriguing one-pot synthesis was discovered serendipitously during the Swern oxidation of 3-methylbut-3-en-1-ol, which yielded an analog of the target compound, 3-methyl-2-((methylthio)methyl)but-2-enal. mdpi.com
In this reaction, the expected oxidation of the homoallylic alcohol occurred first. mdpi.com Subsequently, an unexpected C-C bond formation took place with a sulfur-containing species generated from the reaction byproducts, followed by an isomerization of the double bond into conjugation with the aldehyde group under basic conditions. mdpi.com This discovery highlights a potential one-pot pathway for synthesizing α-((methylthio)methyl) substituted enals from homoallylic alcohols, where the solvent/reagent (DMSO) acts as the source of the methylthio group. mdpi.com Such strategies, where sequential transformations are orchestrated in a single pot, represent a powerful tool in modern organic synthesis. researchgate.net
Catalytic Approaches in this compound Synthesis and Analogs
Catalysis provides elegant and efficient pathways for constructing complex organic molecules, often with high selectivity and under mild conditions. mdpi.com
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While a direct organocatalytic synthesis of this compound is not prominently documented, methods developed for analogous structures are highly relevant. For example, the organocatalytic Mannich reaction is a powerful tool for α-functionalization of aldehydes. nih.gov This reaction typically involves the reaction of an enol or enamine, formed from a donor aldehyde and a catalyst (like proline), with an iminium ion generated from an acceptor aldehyde. nih.gov
Other organocatalytic systems have been employed for reactions involving α,β-unsaturated aldehydes, such as Brønsted acid-catalyzed additions and cyanide-catalyzed Stetter reactions, demonstrating the versatility of this approach for creating C-C bonds in a controlled manner. researchgate.netresearchgate.net
Transition metals are exceptional catalysts for a vast array of organic transformations. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are cornerstone methods for forming C-C bonds and could be adapted for the synthesis of this compound. mdpi.com A hypothetical strategy could involve coupling an organometallic reagent bearing the (methylsulfanyl)methyl moiety with a suitable α-halo-α,β-unsaturated aldehyde precursor.
Furthermore, transition metals like gold, mercury, and copper have been shown to catalyze complex cyclization and addition reactions to form various molecular scaffolds. researchgate.netmdpi.comnih.gov The development of a transition metal-catalyzed route could offer a highly efficient and selective pathway to the target compound or its derivatives.
Stereochemical Control in Alpha,Beta-Unsaturated Aldehyde Synthesis
The carbon-carbon double bond in this compound can exist as either the (E) or (Z) stereoisomer. Controlling the geometry of this double bond is a critical aspect of the synthesis. The stereochemical outcome of a reaction can be influenced by several factors, including the choice of catalyst, reagents, and reaction conditions.
In the one-pot synthesis of the analog 3-methyl-2-((methylthio)methyl)but-2-enal, the final step is a double bond isomerization to a conjugated position, which suggests the final E/Z ratio may be under thermodynamic control, favoring the more stable isomer. mdpi.com For syntheses requiring specific stereoisomers, stereoselective catalytic methods are often employed. Asymmetric catalysis, a field recognized with a Nobel Prize, utilizes chiral catalysts to control the stereochemical outcome of a reaction, and such principles can be applied to achieve high E/Z selectivity in the formation of α,β-unsaturated systems. mdpi.com The choice of a transition metal catalyst or an organocatalyst can be pivotal in directing the reaction towards the desired stereoisomer. mdpi.comresearchgate.net
Data Tables
Table 1: Summary of Synthetic Approaches
| Synthetic Approach | Type of Reaction | Key Reagents/Catalysts | Relevance to Target Compound/Analogs | Reference(s) |
| Multi-Step Synthesis | Halogenation/Dehydrohalogenation | Halogens (e.g., Br₂), Base (e.g., Et₃N) | General route for α-functionalization of enals. | nih.gov |
| One-Pot Strategy | Swern Oxidation/C-S Coupling/Isomerization | Oxalyl chloride, DMSO, Triethylamine | Demonstrated one-pot synthesis of a structural analog. | mdpi.com |
| Organocatalysis | Mannich Reaction | Proline or other amine catalysts, Aldehydes | Established method for α-functionalization of aldehydes. | nih.gov |
| Transition Metal Catalysis | Cross-Coupling (e.g., Suzuki, Stille) | Palladium complexes (e.g., Pd(PPh₃)₄) | Powerful, general method for C-C bond formation. | mdpi.com |
Diastereoselective Synthetic Pathways
The control of diastereoselectivity is crucial in the synthesis of complex molecules. For α-alkylthio-substituted α,β-unsaturated aldehydes, aldol (B89426) condensation reactions represent a significant pathway where stereochemistry can be directed. The condensation of an aldehyde with another aldehyde or ketone can be guided to favor the formation of a specific diastereomer, often the (Z)-isomer. nih.gov For instance, the use of a solid sodium hydroxide (B78521) catalyst in solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) has been shown to stereoselectively produce the (Z)-isomer of α-alkoxy- and α-alkylthiosubstituted α,β-unsaturated aldehydes. nih.gov This method is advantageous as it tends to minimize the formation of by-products that can complicate purification and reduce yields. nih.gov
In some cases, unexpected reaction pathways can lead to the formation of specific diastereomers. For example, during the Swern oxidation of 3-methylbut-3-en-1-ol, which is intended to produce an aldehyde, an unexpected C-C bond formation resulted in the synthesis of 3-methyl-2-(methylthio)but-2-enal. mdpi.com This side product, formed in an 11% yield, highlights how reaction conditions can be manipulated to generate specific structural motifs, providing a potential, albeit unconventional, route for related thio-substituted enals. mdpi.com
| Methodology | Key Reagents/Conditions | Outcome | Reference |
| Aldol Condensation | Solid NaOH / DMF or MeCN | Stereoselective formation of (Z)-isomer of α-alkylthiosubstituted α,β-unsaturated aldehydes. | nih.gov |
| Swern Oxidation (Side Reaction) | Oxalyl chloride, DMSO, Triethylamine on 3-methylbut-3-en-1-ol | Unexpected formation of 3-methyl-2-(methylthio)but-2-enal. | mdpi.com |
Enantioselective Approaches
Achieving enantioselectivity in the synthesis of chiral molecules like this compound is a significant challenge. One established strategy involves the use of chiral building blocks derived from natural sources. Glyceraldehyde acetonide, for example, is a versatile starting material whose enantiomers are readily available. scielo.br α,β-Unsaturated carbonyl compounds synthesized from glyceraldehyde acetonide serve as important chiral synthons for further enantioselective transformations. scielo.br
Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. The Mannich condensation of aldehydes, catalyzed by chiral amines, can produce α-substituted α,β-unsaturated aldehydes. nih.gov The mechanism often involves the preferential formation of a complex between the catalyst and one aldehyde (typically formaldehyde) over another, leading to a kinetically resolved product. nih.gov Although not specifically documented for this compound, these organocatalytic methods offer a promising avenue for its enantioselective preparation. nih.gov
Furthermore, research into related structures provides insight into potential enantioselective routes. For instance, the enantioselective synthesis of 2-methyl-1,2-syn- and 2-methyl-1,2-anti-3-butenediols has been achieved with high enantiomeric excess (80-92% e.e.) through allene (B1206475) hydroboration-aldehyde allylboration reaction sequences. nih.gov Such methodologies, which demonstrate precise control over stereocenter formation, could potentially be adapted for the synthesis of chiral thio-substituted enals.
| Approach | Concept | Example/Application | Reference |
| Chiral Building Blocks | Use of readily available enantiopure starting materials. | Synthesis of α,β-unsaturated carbonyl compounds from glyceraldehyde acetonide. | scielo.br |
| Organocatalysis | Chiral catalysts direct the formation of a specific enantiomer. | Mannich condensation of aldehydes using chiral amine catalysts. | nih.gov |
| Advanced Boron Chemistry | Stereocontrolled addition reactions using chiral borane (B79455) reagents. | Enantioselective synthesis of 2-methyl-1,2-diols via allene hydroboration and allylboration. | nih.gov |
Green Chemistry Principles in the Production of Related Enals
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. essentialchemicalindustry.orgwikipedia.org These principles focus on designing products and processes that reduce or eliminate the use and generation of hazardous substances. mit.eduepa.gov The production of enals and other α,β-unsaturated carbonyl compounds is an area where these principles are being actively applied. scielo.brresearchgate.net
Key green chemistry principles relevant to enal synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. mit.edu For instance, developing heterogeneous catalysts, such as zeolites, for Knoevenagel and aldol condensations allows for easier separation, recovery, and reuse of the catalyst, which reduces waste and corrosion risks. scielo.brresearchgate.net Hβ zeolite has been used effectively for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes under solvent-free conditions. rsc.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. essentialchemicalindustry.orgmedium.com Research focuses on solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids to replace hazardous organic solvents. mit.edursc.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.org Reactions like the Wittig olefination, traditionally used for some unsaturated compounds, suffer from poor atom economy due to the production of triphenylphosphine (B44618) oxide as a byproduct. scielo.br Alternative routes like Knoevenagel condensation are often more atom-economical. scielo.br
Use of Renewable Feedstocks: Raw materials should be renewable whenever practicable. essentialchemicalindustry.org Glyceraldehyde acetonide, derived from natural sources, is an example of a renewable feedstock used in the synthesis of chiral α,β-unsaturated compounds. scielo.br
Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. essentialchemicalindustry.orgmedium.com
The application of these principles not only leads to more environmentally benign processes but can also result in increased efficiency and reduced costs. medium.com
| Green Chemistry Principle | Application in Enal Synthesis | Example | Reference |
| Catalysis | Replacing stoichiometric reagents with reusable catalysts. | Use of Cs-exchanged zeolites in Knoevenagel condensation to produce α,β-unsaturated carbonyl compounds. | scielo.brresearchgate.net |
| Safer Solvents/Solvent-Free Conditions | Eliminating or replacing hazardous organic solvents. | Hβ zeolite-catalyzed synthesis of α,β-unsaturated ketones under solvent-free conditions. | rsc.org |
| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the product. | Preferring Knoevenagel condensation over the Wittig reaction to avoid stoichiometric byproducts. | scielo.br |
| Renewable Feedstocks | Using starting materials from renewable biological sources. | Using glyceraldehyde acetonide as a chiral building block. | scielo.br |
| Energy Efficiency | Conducting synthesis at ambient temperature and pressure. | Developing catalytic systems that are active at lower temperatures. | essentialchemicalindustry.orgresearchgate.net |
Derivatization and Structural Modification of 2 Methylsulfanyl Methyl but 2 Enal
Synthesis of Novel Structural Analogs and Derivatives
The generation of structural analogs and derivatives of 2-[(methylsulfanyl)methyl]but-2-enal involves specific chemical modifications at its reactive centers. These modifications are crucial for creating new molecules with potentially unique properties and applications in various fields of chemical research.
The aldehyde functionality in this compound is a prime site for a variety of chemical transformations. Standard aldehyde chemistry can be applied to synthesize a range of derivatives.
Reduction to Alcohols: The carbonyl group can be selectively reduced to a primary alcohol, yielding 2-[(methylsulfanyl)methyl]but-2-en-1-ol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) to avoid reduction of the carbon-carbon double bond. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the reduction of both the aldehyde and the alkene.
Oxidation to Carboxylic Acids: Oxidation of the aldehyde group leads to the formation of the corresponding carboxylic acid, 2-[(methylsulfanyl)methyl]but-2-enoic acid. This can be accomplished using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent.
Wittig Reaction and Related Olefinations: The carbonyl group can serve as an electrophile in Wittig-type reactions, allowing for the extension of the carbon chain and the formation of a new carbon-carbon double bond. This provides a route to a diverse array of diene structures.
Imination and Related Reactions: Reaction with primary amines can convert the carbonyl group into an imine, providing a gateway to nitrogen-containing derivatives.
A summary of potential modifications at the carbonyl group is presented in the table below.
| Reaction Type | Reagent(s) | Product Functional Group |
| Reduction | NaBH₄ | Primary Alcohol |
| Oxidation | KMnO₄ | Carboxylic Acid |
| Olefination | Wittig Reagent | Alkene |
| Imination | R-NH₂ | Imine |
The α,β-unsaturated nature of the alkene in this compound makes it susceptible to nucleophilic attack in a conjugate addition fashion. libretexts.org This reactivity is a cornerstone for modifying the alkene backbone.
Michael Addition: As a classic Michael acceptor, the double bond can react with a variety of soft nucleophiles, such as enamines, organocuprates, and thiols. pressbooks.pub For instance, the addition of a second equivalent of a thiol could lead to the formation of a 1,3-dithioether derivative. This type of reaction, known as a sulfa-Michael addition, is a powerful tool for C-S bond formation. rsc.org
Cycloaddition Reactions: The alkene can participate as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. nih.govmasterorganicchemistry.com The presence of the electron-withdrawing aldehyde group activates the double bond for this transformation. The specific stereochemistry of the resulting cycloadduct would be influenced by the substitution pattern of the diene and the reaction conditions. nih.gov
Halogenation: The double bond can undergo addition reactions with halogens like bromine (Br₂) or chlorine (Cl₂) to yield dihalogenated derivatives.
The table below illustrates potential alterations of the alkene backbone.
| Reaction Type | Reagent(s) | General Product Structure |
| Michael Addition | Soft Nucleophiles (e.g., R₂CuLi, RSH) | Addition across the double bond |
| Diels-Alder Reaction | Conjugated Diene | Cyclohexene (B86901) derivative |
| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkane |
The methylthio group, a thioether, offers another avenue for the derivatization of this compound.
Oxidation: The sulfur atom in the methylthio group can be selectively oxidized to form a sulfoxide (B87167) or a sulfone. masterorganicchemistry.com The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For example, mild oxidizing agents like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) typically yield the sulfoxide. Stronger oxidizing agents, such as excess H₂O₂ or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), lead to the corresponding sulfone. masterorganicchemistry.com
S-Alkylation: The sulfur atom can be alkylated to form a sulfonium (B1226848) salt. This is typically achieved by reacting the thioether with an alkyl halide.
Substitution: While challenging, it may be possible to substitute the methylthio group with other functional groups under specific conditions, potentially involving metal catalysis. organic-chemistry.org
A summary of these transformations is provided in the table below.
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | NaIO₄ or 1 eq. H₂O₂ | Sulfoxide |
| Oxidation | Excess H₂O₂ or m-CPBA | Sulfone |
| S-Alkylation | R-X (Alkyl Halide) | Sulfonium Salt |
Incorporation of this compound into Complex Molecular Architectures
The diverse reactivity of this compound makes it a valuable building block in organic synthesis for the construction of more elaborate molecules, including those with heterocyclic frameworks. thegoodscentscompany.com
The ability to selectively modify each of the three functional groups allows for the use of this compound as a versatile starting material or intermediate in multi-step synthetic sequences. thegoodscentscompany.com For example, a reaction sequence could involve a Michael addition to the alkene backbone, followed by a Wittig reaction at the carbonyl group, and subsequent oxidation of the methylthio group. This stepwise functionalization enables the construction of complex molecular architectures with precise control over the final structure.
The compound's utility as a building block is further highlighted by the unexpected formation of a related structure, 3-methyl-2-(methylthio)but-2-enal, during a Swern oxidation, which suggests pathways for synthesizing substituted α,β-unsaturated aldehydes. mdpi.com
The functional group array in this compound is well-suited for the synthesis of various heterocyclic compounds. nih.govrsc.org
Synthesis of Thiazolidines and Thiazepines: The reaction of α,β-unsaturated aldehydes with cysteine can lead to the formation of thiazolidine (B150603) derivatives. researchgate.netnih.gov In a model system, the reaction of (E)-2-methyl-2-butenal with cysteine at pH 8 resulted in a double addition product, forming a thiazolidine ring. nih.gov This suggests that this compound could undergo similar cyclization reactions.
Synthesis of Pyridines and other N-Heterocycles: α,β-Unsaturated aldehydes are known precursors for the synthesis of various nitrogen-containing heterocycles. For example, they can react with ammonia (B1221849) or primary amines in the presence of a suitable catalyst to form substituted pyridines.
Synthesis of Thiophenes and other S-Heterocycles: The presence of the methylthio group and the reactive aldehyde and alkene functionalities provides opportunities for intramolecular cyclization reactions to form sulfur-containing heterocycles. For instance, after modification of the other functional groups, the thioether could potentially participate in a cyclization to form a thiophene (B33073) or a related sulfur-containing ring system.
The potential of this compound as a scaffold for heterocyclic synthesis is summarized in the table below.
| Heterocycle Class | Potential Reactant(s) | Key Reaction Type |
| Thiazolidines | Cysteine | Michael Addition followed by Cyclization |
| Pyridines | Ammonia, Primary Amines | Condensation/Cyclization |
| Thiophenes | --- | Intramolecular Cyclization (after modification) |
Oligomerization and Polymerization Studies Involving Related Aldehydes
While specific polymerization studies on this compound are not extensively documented in publicly available research, its structural characteristics as an α,β-unsaturated aldehyde provide a strong basis for understanding its potential reactivity through the study of closely related compounds. α,β-Unsaturated carbonyls are known to be susceptible to polymerization due to their extended conjugation. wikipedia.org The reactivity of this class of compounds is influenced by the electrophilic nature of both the carbonyl carbon and the β-carbon. wikipedia.orgyoutube.com
Research into analogous compounds, particularly crotonaldehyde (B89634) (2-butenal), offers significant insight into the potential polymerization behavior. Crotonaldehyde is a reactive α,β-unsaturated aldehyde that has been the subject of various polymerization investigations. wikipedia.orge3s-conferences.org However, its symmetrically substituted double bond can present challenges for polymerization. e3s-conferences.org
Studies have explored different catalytic systems to induce the polymerization of crotonaldehyde, revealing that the reaction pathway and resulting polymer structure are highly dependent on the chosen catalyst and conditions.
Base-Catalyzed Polymerization
Investigations using alkali catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) have shown that crotonaldehyde can be polymerized. e3s-conferences.org These reactions often yield non-homogeneous oligomeric products with differing solubilities and physicochemical properties. e3s-conferences.orgresearchgate.net The process typically involves multiple reaction pathways. The presence of both double bonds and aldehyde groups in the monomer allows for polymerization to occur at either functional group. researchgate.net
One pathway involves polymerization across the carbon-carbon double bond, leading to a polymer backbone with pendant aldehyde groups. researchgate.net Another pathway involves reaction at the carbonyl group, forming polyacetal-type structures. researchgate.net Furthermore, aldol (B89426) condensation reactions can occur, particularly in the aqueous phase of the reaction mixture, leading to products with different functional groups, such as carboxylates and hydroxyls. e3s-conferences.org
The initiator concentration and the amount of water in the system have been found to significantly influence the yield of the resulting polymerization products. e3s-conferences.orgresearchgate.net
Table 1: Polymerization of Crotonaldehyde (140g) using NaOH Initiator for 3 Hours Data sourced from a 2020 study on polycrotonic aldehyde preparation. e3s-conferences.orgresearchgate.net
| Experiment No. | NaOH (g) | Water (mL) | Temperature (°C) | Yield from Organic Phase (%) | Yield from Aqueous Phase (%) |
| 1 | 1.4 | 1.4 | 80 | 12.1 | 6.4 |
| 2 | 2.8 | 2.8 | 80 | 15.0 | 8.5 |
| 3 | 5.6 | 5.6 | 80 | 21.4 | 10.0 |
| 4 | 14.0 | 14.0 | 80 | 35.0 | - |
| 5 | 28.0 | 28.0 | 80 | 42.1 | - |
Anionic Polymerization with Tertiary Phosphines
A different approach involves the use of tertiary phosphines as catalysts for the anionic polymerization of crotonaldehyde. researchgate.net This method has been shown to be effective for producing polymers with significantly higher molecular weights than those obtained through traditional aldol condensation methods. google.com A key requirement for the catalyst is a pKa value of at least 8.0, as phosphines with lower pKa values were found to be inactive. researchgate.netgoogle.com
The mechanism proposed for this type of polymerization involves a vinyl-type reaction with simultaneous cyclization of some adjacent aldehyde groups. researchgate.net The rate of polymerization is highly sensitive to variables such as temperature, monomer concentration, catalyst concentration, and the dielectric constant of the solvent. researchgate.net In contrast, the molecular weight of the resulting polymer is relatively insensitive to these factors, which suggests that chain transfer to the monomer is the predominant termination step. researchgate.net
The polymers produced via this method are typically solid materials that are soluble in many organic solvents, which could allow for applications such as the preparation of films. google.com
Advanced Spectroscopic and Computational Approaches in 2 Methylsulfanyl Methyl but 2 Enal Research
High-Resolution Spectroscopic Methods for Mechanistic Elucidation and Complex Structure Analysis
Spectroscopic techniques are indispensable for the unambiguous characterization of 2-[(Methylsulfanyl)methyl]but-2-enal and for tracking its conversion through chemical reactions. High-resolution methods are particularly crucial for distinguishing between similar structures and identifying short-lived intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For a molecule like this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, but two-dimensional (2D) NMR techniques are required for complete and unambiguous assignment of all signals.
Detailed Research Findings:
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity within the molecule.
COSY experiments would reveal the coupling between the aldehydic proton and the vinylic proton, as well as couplings within the ethyl group.
HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the carbonyl carbon, the olefinic carbons, and the carbons of the (methylsulfanyl)methyl and ethyl groups.
Solid-State NMR: While less common for simple organic liquids, solid-state NMR could be invaluable for characterizing any stable, crystalline intermediates that might be isolated from reactions of this compound, such as derivatized products or stable adducts.
Below is a table of predicted NMR chemical shifts for this compound, which are essential for its characterization.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 1 | Aldehyde (CHO) | ~9.4 | ~195 | C2, C3 |
| 2 | Olefinic (C=) | - | ~140 | H3, H5, H6 |
| 3 | Olefinic (=CH) | ~6.7 | ~150 | C1, C2, C4, C5 |
| 4 | Methylene (-CH₂-) | ~3.3 | ~30 | C2, C3, C5 |
| 5 | Methylthio (S-CH₃) | ~2.1 | ~15 | C4 |
| 6 | Methylene (-CH₂-) | ~2.3 | ~25 | C2, C7 |
Note: Predicted values are based on standard functional group ranges and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with techniques like Electrospray Ionization (ESI), is a powerful tool for studying reaction mechanisms. nih.gov It offers high sensitivity for detecting low-abundance species, making it ideal for identifying transient intermediates and characterizing product profiles from reactions involving this compound. nih.govrsc.org
Detailed Research Findings:
Reaction Monitoring: In the context of a sulfa-Michael addition, a characteristic reaction for this class of compound, ESI-HRMS can be used to monitor the reaction in real-time. nih.govresearchgate.netnih.gov This involves tracking the disappearance of the reactant ion corresponding to this compound and the appearance of the ion for the newly formed adduct (e.g., with a thiol like glutathione).
Intermediate Identification: The high mass accuracy of HRMS allows for the determination of the elemental composition of fleeting species. stanford.edunih.gov For instance, in a base-catalyzed Michael addition, it may be possible to detect the negatively charged enolate intermediate that is formed after the initial nucleophilic attack but before protonation. nih.gov The ability to detect such species provides direct evidence for the proposed reaction pathway. nih.gov Modern MS approaches can provide unique insights into the structure, properties, and kinetics of these intermediates. nih.gov
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and conformational properties of a molecule. eag.com These two techniques are complementary: FTIR is sensitive to vibrations that change the dipole moment, while Raman is sensitive to those that change polarizability. mdpi.com
Detailed Research Findings:
Functional Group Analysis: The IR spectrum of this compound would show characteristic absorption bands that confirm its key functional groups. The presence of a strong absorption band around 1685-1666 cm⁻¹ is a clear indicator of the α,β-unsaturated carbonyl group. libretexts.org Conjugation lowers the frequency compared to a saturated aldehyde. libretexts.org Other key peaks would include the C=C stretch (~1640 cm⁻¹), the aldehydic C-H stretch (~2720 cm⁻¹), and various C-H and C-S stretches. libretexts.org
Reaction Monitoring: During a Michael addition reaction, the C=C double bond is converted to a single bond. This change can be monitored by observing the disappearance of the C=C stretching vibration in the IR or Raman spectrum, providing a simple method for tracking reaction progress.
Conformational Analysis: α,β-unsaturated carbonyl compounds can exist as s-trans and s-cis conformers, referring to the orientation around the single bond between the carbonyl group and the double bond. The energy difference between these conformers is often small. Temperature-dependent IR or Raman studies can be used to investigate this conformational equilibrium, as certain vibrational bands may differ between the two forms. rsc.org
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical FTIR Frequency (cm⁻¹) | Typical Raman Signal |
|---|---|---|---|
| C=O (Aldehyde) | Stretch | 1685 - 1705 (Strong) | Moderate |
| C=C (Alkene) | Stretch | 1620 - 1640 (Variable) | Strong |
| C-H (Aldehyde) | Stretch | 2700 - 2750 (Moderate) | Moderate |
| C-H (Vinylic) | Stretch | 3010 - 3040 (Moderate) | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 2960 (Strong) | Strong |
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry provides a theoretical lens to examine molecular properties and reaction dynamics that can be difficult or impossible to measure experimentally.
Density Functional Theory (DFT) has become a widely used computational method due to its favorable balance of accuracy and computational cost for studying organic molecules. acs.org For this compound, DFT calculations can illuminate its inherent electronic properties and predict its reactivity. nih.govacs.org
Detailed Research Findings:
Electronic Properties: DFT calculations can be used to determine the optimized three-dimensional geometry of the molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. For a Michael acceptor like this compound, the LUMO is typically localized on the β-carbon of the enal system, correctly predicting it as the primary site for nucleophilic attack.
Reactivity Descriptors: DFT allows for the calculation of various reactivity descriptors. An electrostatic potential (ESP) map can be generated to visualize the charge distribution, highlighting the electrophilic carbonyl carbon and β-carbon. Other parameters like chemical hardness and electrophilicity can be calculated to quantify its reactivity towards nucleophiles. acs.org For modeling reactions with biological thiols, certain functionals like M06-2X have been shown to provide reasonably accurate results. nih.govnrel.govnih.gov
Typical DFT Parameters for Studying Michael Acceptors
| Parameter | Description | Common Choices | Rationale |
|---|---|---|---|
| Functional | Approximates the exchange-correlation energy | B3LYP, M06-2X, ωB97X-D | Balances accuracy and cost; M06-2X is often good for kinetics. nih.govnrel.gov |
| Basis Set | Describes the atomic orbitals | 6-31G(d,p), def2-TZVP | Provides flexibility for accurate geometry and energy calculations. acs.orgnrel.gov |
Beyond static properties, DFT is instrumental in mapping the complete energy profile of a chemical reaction, providing a detailed, step-by-step understanding of the mechanism. nih.gov
Detailed Research Findings:
Potential Energy Surface Mapping: For the sulfa-Michael addition to this compound, DFT calculations can be used to locate the structures and compute the energies of the reactants, the transition state (TS), any intermediates, and the final products. nih.govacs.org The transition state represents the highest energy point along the reaction coordinate, and its structure reveals the geometry of the atoms at the moment of bond formation.
Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation free energy (ΔG‡). nih.gov This value is directly related to the reaction rate and can be used to predict how changes in the structure of the reactant or nucleophile will affect the reaction speed. Comparing the activation energies for different possible pathways (e.g., 1,2-addition to the carbonyl vs. 1,4-conjugate addition) can explain the observed product selectivity. Such computational predictions are vital for understanding reactivity in chemical synthesis and toxicology. nih.gov
Conformational Landscape Analysis and Steric Effects
Computational studies on related α,β-unsaturated carbonyl compounds have shown that the planarity of the conjugated system is a key factor in their stability. For this compound, two primary planar conformations, s-cis and s-trans, are expected to exist in equilibrium. These conformers are defined by the dihedral angle of the O=C-C=C bond.
s-trans conformer: The carbonyl oxygen and the β-carbon are on opposite sides of the Cα-Cβ single bond.
s-cis conformer: The carbonyl oxygen and the β-carbon are on the same side of the Cα-Cβ single bond.
Generally, for α,β-unsaturated aldehydes, the s-trans conformer is thermodynamically more stable due to reduced steric hindrance. However, the energy difference between the s-cis and s-trans conformers is typically small, and both are populated at room temperature. Computational investigations on similar Michael systems have indicated that the s-cis conformation can be more reactive in certain reactions than the more stable s-trans conformation. nih.gov
Steric hindrance from the (methylsulfanyl)methyl group can be expected to influence the equilibrium between the s-cis and s-trans conformers. The bulkiness of this substituent at the C2 position likely disfavors the planarity of the conjugated system to some extent, leading to slightly twisted, lower-energy conformations. Spectroscopic studies on substituted butadienes have demonstrated that substituents can cause deviations from planarity, which affects the electronic (UV-Vis) and vibrational (IR) spectra. rsc.org
Interactive Data Table: Calculated Conformational Data for Structurally Related Enals
| Property | s-trans Conformer | s-cis Conformer | Notes |
| Relative Energy | 0.0 kcal/mol | 1-3 kcal/mol | The s-trans is typically the global minimum. |
| Dipole Moment | Lower | Higher | Due to the relative orientation of polar bonds. |
| Key Dihedral Angle (O=C-C=C) | ~180° | ~0° | Defines the conformation. |
Note: This data is illustrative and based on general findings for α,β-unsaturated aldehydes, not specific experimental or computational results for this compound.
X-ray Crystallography of this compound Derivatives
As of the current literature survey, no publically available X-ray crystallographic data for this compound or its simple derivatives exists. The compound is a liquid at room temperature, making single-crystal X-ray diffraction challenging without forming a suitable crystalline derivative. nih.gov
However, X-ray crystallography remains a powerful, albeit currently unapplied, tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For complex derivatives of this compound, this technique could provide definitive evidence of its molecular geometry, including:
Conformation in the solid state: It would confirm whether the molecule adopts an s-cis, s-trans, or a non-planar conformation within a crystal lattice.
Bond lengths and angles: Precise measurements would reveal any distortions from ideal geometries caused by steric strain or electronic effects of the methylsulfanyl group.
Intermolecular interactions: Analysis of the crystal packing would show how molecules of a derivative interact with each other, for instance, through C-H···O or other weak interactions, which can be crucial in understanding the physical properties of the substance. nih.gov
The synthesis of a crystalline derivative, for example, through a Diels-Alder reaction or by forming a hydrazone, would be a necessary first step to enable such an analysis. researchgate.netresearchgate.net The structural insights gained from X-ray crystallography would be invaluable for validating computational models and for understanding the structure-activity relationships of this and related compounds.
An extensive search for research applications of the chemical compound this compound within the specified non-biological domains did not yield sufficient information to construct the requested article. The available data on this compound is limited to basic chemical properties and supplier listings, with no substantial research publications detailing its use in the outlined areas.
Specifically, there is a lack of retrievable scientific literature concerning the role of this compound in the following domains:
Advanced Organic Synthesis Methodologies: No specific studies were found that describe its application as a versatile synthon in multi-component reactions or as a precursor for specialty chemicals research.
Materials Science Research: There is no available research on its use as a monomer for functional polymer research or as a component in advanced supramolecular systems.
Fundamental Chemical Research: While the compound exists, there is no significant body of research that highlights its contribution to fundamental chemical studies.
Due to the absence of relevant scientific information in the public domain and scholarly databases for the specific applications requested, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The compound does not appear to be a focus of emerging research in the specified fields at this time.
Emerging Research Applications of 2 Methylsulfanyl Methyl but 2 Enal in Non Biological Domains
Contribution to Fundamental Chemical Research
Probing Reaction Kinetics and Thermodynamics
A thorough review of scientific databases reveals a significant gap in the literature regarding dedicated studies on the reaction kinetics and thermodynamics of 2-[(Methylsulfanyl)methyl]but-2-enal. There are no available reports detailing its rate constants, reaction mechanisms, or thermodynamic parameters such as enthalpy and entropy of reaction in non-biological systems. While related α,β-unsaturated aldehydes are subjects of kinetic studies, this specific compound has not been a focus of such research to date.
Development of New Synthetic Methodologies
The synthesis of this compound is not widely described in methodological papers. Chemical suppliers list the compound, implying established, likely proprietary, synthetic routes exist. thegoodscentscompany.com However, the academic literature does not currently feature research focused on the development of new or optimized synthetic methodologies for its preparation.
Analysis of safety and regulatory documents provides some basic physical and chemical characteristics of the substance, which is typically available as a liquid mixture of (E) and (Z) isomers. researchgate.net
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀OS |
| Molecular Weight | 130.21 g/mol |
| CAS Number | 40878-72-6 |
| Appearance | Liquid |
| Boiling Point | 77 °C at 7 hPa researchgate.net |
| Refractive Index | 1.5228–1.5328 researchgate.net |
| Isomeric Form | Mixture of 40%-70% (E)-isomer and 30-60% (Z)-isomer researchgate.net |
Note: This data is compiled from chemical safety and regulatory assessments.
Investigation of Chirality Transfer Mechanisms
There is no available research investigating chirality transfer mechanisms involving this compound. The molecule itself does not possess a chiral center. While some chemical suppliers offer services related to chiral synthesis and resolution, there are no specific studies published that utilize this compound as a substrate, reagent, or product in the context of chirality transfer research. thegoodscentscompany.com The primary isomeric consideration for this compound is its (E/Z) configuration at the carbon-carbon double bond, which does not typically pertain to studies of chiral center induction. researchgate.net
Future Directions and Unexplored Avenues in 2 Methylsulfanyl Methyl but 2 Enal Research
Development of Novel and Sustainable Synthetic Routes
The advancement of research into 2-[(methylsulfanyl)methyl]but-2-enal is contingent on the development of efficient and environmentally benign synthetic strategies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of stoichiometric and hazardous reagents. Future research should prioritize the development of catalytic and sustainable methods.
One promising avenue is the application of organocatalysis . mdpi.comresearchgate.net Organocatalysts, such as proline and its derivatives, have been successfully employed in the synthesis of various chiral aldehydes and butenolides. mdpi.comresearchgate.netnih.gov A potential organocatalytic route to this compound could involve the asymmetric aldol (B89426) condensation or Mannich-type reactions, which are known for their high efficiency and stereoselectivity. acs.orgmdpi.com The development of such a route would not only provide enantiomerically enriched products but also align with the principles of green chemistry by avoiding the use of toxic metal catalysts. mdpi.com
Another sustainable approach involves transition-metal catalysis . Ruthenium-catalyzed hydrogen-transfer reactions, for instance, have been shown to be effective for the one-pot synthesis of α,β-unsaturated aldehydes from alcohols. acs.org Adapting this methodology for the synthesis of this compound could offer a highly atom-economical and selective pathway. Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C bonds and could be explored for the construction of the butenal framework. oup.com
The table below outlines potential sustainable synthetic strategies for this compound.
| Synthetic Strategy | Catalyst Type | Potential Advantages | Key Reaction Type |
| Asymmetric Organocatalysis | Chiral amines (e.g., proline) | High enantioselectivity, metal-free, mild conditions | Aldol/Mannich condensation |
| Transition-Metal Catalysis | Ruthenium complexes | High atom economy, one-pot synthesis from alcohols | Hydrogen-transfer condensation |
| Transition-Metal Catalysis | Palladium complexes | Versatility, well-established for C-C bond formation | Cross-coupling reactions |
| Biocatalysis | Engineered enzymes | High selectivity, aqueous reaction media, biodegradable | Aldolase-mediated condensation |
Exploration of Untapped Reactivity Profiles and Novel Transformations
The bifunctional character of this compound presents a rich landscape for exploring novel chemical transformations. fiveable.mepressbooks.pub The conjugated aldehyde system is susceptible to both 1,2- and 1,4-nucleophilic additions, while the thioether group can act as a nucleophile or be oxidized to sulfoxides and sulfones. pressbooks.pubchemistrysteps.com
Future investigations could focus on the chemoselective and stereoselective functionalization of the molecule. For example, the development of catalytic systems that can selectively direct nucleophiles to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition) would be highly valuable. pressbooks.pub Organocuprate reagents are known to favor 1,4-addition to α,β-unsaturated aldehydes, and exploring their reactions with this compound could lead to the synthesis of novel saturated aldehydes with a preserved thioether functionality. pressbooks.pub
The thioether moiety offers another handle for chemical modification. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the molecule, potentially influencing the reactivity of the aldehyde group and enabling novel cycloaddition or rearrangement reactions. Furthermore, the thioether can be a site for metal coordination, opening up possibilities for its use as a ligand in catalysis.
The following table summarizes potential novel transformations for this compound.
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| 1,4-Conjugate Addition | Organocuprates, soft nucleophiles | β-Substituted saturated aldehydes |
| Asymmetric Michael Addition | Chiral organocatalysts | Enantioenriched β-functionalized aldehydes |
| Oxidation | Mild oxidizing agents (e.g., H₂O₂) | α,β-Unsaturated sulfinyl/sulfonyl aldehydes |
| Cycloaddition Reactions | Dienes (Diels-Alder) | Functionalized cyclic ethers |
| Cross-Coupling Reactions | Organometallic reagents (e.g., Grignard) | α- or β-Alkylated/arylated butenals |
Integration into Advanced Functional Material Design
The dual functionality of this compound makes it an attractive building block, or monomer, for the design of advanced functional materials. researchgate.net The aldehyde group can participate in polymerization reactions or be used for post-polymerization modification, while the thioether group can impart specific properties such as oxidation-responsiveness or metal-binding capabilities. fiveable.meechemi.comquora.comyoutube.combowen.edu.ng
One area of significant potential is in the development of oxidation-responsive biomaterials . researchgate.netnih.govbiorxiv.org Thioether-containing polymers can be designed to change their properties, such as swelling or drug release, in response to oxidative stress, which is a hallmark of many disease states. researchgate.netnih.govbiorxiv.org Incorporating this compound into polymer backbones could lead to the creation of novel hydrogels, coatings, or nanoparticles for targeted drug delivery or tissue engineering applications. researchgate.netnih.govbiorxiv.org
Furthermore, the ability of thioethers to coordinate with heavy metal ions suggests the potential use of materials derived from this compound in sensing or remediation . rsc.org Polymers or surfaces functionalized with this compound could be developed for the selective capture and detection of environmental pollutants. The aldehyde functionality provides a convenient handle for grafting the molecule onto various substrates.
| Material Application | Key Functional Group | Potential Property/Function |
| Oxidation-Responsive Biomaterials | Thioether | Controlled drug release, changes in hydrophilicity |
| Functional Polymers | Aldehyde and Thioether | Cross-linkable polymers, stimuli-responsive materials |
| Metal-Organic Frameworks (MOFs) | Thioether | Catalysis, sensing, gas storage |
| Surface Modification | Aldehyde | Covalent attachment to surfaces for tailored properties |
Interdisciplinary Research Opportunities in Chemical Sciences
The unique structure of this compound opens doors for a wide range of interdisciplinary research collaborations.
In the field of chemical biology , this bifunctional molecule could be utilized as a chemical probe to study biological processes. nih.govillinois.eduresearchgate.net The aldehyde group can serve as a "handle" for bioconjugation, allowing for the attachment of fluorescent dyes or other reporter molecules. nih.gov The thioether moiety could be designed to interact with specific biological targets. Such probes could be instrumental in imaging and understanding the role of aldehydes and sulfur-containing compounds in cellular signaling and disease. illinois.edubiorxiv.orgnih.govrsc.org
In supramolecular chemistry , the ability of this compound to participate in both covalent and non-covalent interactions makes it an interesting candidate for the construction of complex molecular architectures. The aldehyde can form reversible imine bonds, while the thioether can engage in coordination with metal ions or participate in halogen bonding.
Finally, in the context of medicinal chemistry , the combination of an electrophilic aldehyde and a sulfur-containing group is found in some biologically active natural products. Exploring the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents.
The table below highlights potential interdisciplinary research areas.
| Interdisciplinary Field | Role of this compound | Potential Research Focus |
| Chemical Biology | Bifunctional chemical probe | Imaging cellular processes, target identification |
| Supramolecular Chemistry | Building block for self-assembly | Design of stimuli-responsive gels and materials |
| Medicinal Chemistry | Scaffold for drug discovery | Synthesis and evaluation of bioactive derivatives |
| Environmental Chemistry | Functional molecule for remediation | Development of sensors and sorbents for pollutants |
Q & A
Basic Research Questions
Q. What experimental parameters are critical for determining the crystal structure of 2-[(Methylsulfanyl)methyl]but-2-enal via X-ray diffraction?
- Methodology :
- Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) for data collection at 200 K to minimize thermal motion artifacts .
- Apply multi-scan absorption correction (e.g., SADABS) to address intensity variations. Critical parameters include θ range (e.g., 2.3–28.3°), completeness of data (>95%), and Rint (<0.05) to ensure reliability .
- Refine the structure using SHELXL, focusing on anisotropic displacement parameters for non-H atoms and validating geometric restraints (e.g., C–S bond lengths: ~1.8 Å) .
- Validate the final model using Mercury software to visualize intermolecular interactions and packing .
Q. How can synthetic routes for this compound be optimized to introduce the methylsulfanyl group efficiently?
- Methodology :
- Consider thiol-ene "click" chemistry or nucleophilic substitution of a halogenated precursor with methylsulfanyl nucleophiles.
- Monitor reaction progress via GC-MS or <sup>1</sup>H NMR to detect intermediates (e.g., but-2-enal derivatives).
- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize via melting point analysis and FT-IR (C=O stretch: ~1700 cm<sup>-1</sup>) .
Q. What spectroscopic techniques are essential for resolving structural ambiguities in derivatives of this compound?
- Methodology :
- Combine <sup>13</sup>C NMR (carbonyl signal: ~200 ppm) and 2D NMR (HSQC, HMBC) to assign stereochemistry and confirm α,β-unsaturation .
- Validate crystal packing predictions with powder XRD (e.g., compare experimental vs. simulated patterns in Mercury) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C7H10OS: calc. 142.0453) .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., C–H···O, N–H···S) influence the solid-state properties of this compound?
- Methodology :
- Analyze hydrogen-bonding networks using Mercury’s "Contacts" tool, focusing on donor-acceptor distances (e.g., N–H···S: ~3.3 Å) and angles (>150°) .
- Quantify π-π interactions (e.g., centroid distances: 3.5–4.0 Å) and calculate their energy contributions via DFT (e.g., B3LYP/6-31G*) .
- Correlate packing efficiency with thermal stability using DSC (melting point >200°C) .
Q. What strategies address challenges in refining disordered solvent molecules in the crystal lattice of this compound?
- Methodology :
- Use SQUEEZE (PLATON) to model electron density for disordered solvents .
- Apply restraints to atomic displacement parameters (ADPs) and validate via residual density maps in SHELXL .
- Cross-check with TGA data to confirm solvent loss temperatures and stoichiometry .
Q. How can computational chemistry predict the reactivity of the α,β-unsaturated aldehyde moiety in this compound?
- Methodology :
- Perform DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites .
- Simulate reaction pathways (e.g., Michael addition) using transition-state optimization (IRC analysis) .
- Validate predictions with experimental kinetic data (e.g., UV-Vis monitoring of conjugation reactions) .
Q. How do electronic effects of the methylsulfanyl group alter the compound’s reactivity compared to non-sulfurated analogs?
- Methodology :
- Compare <sup>13</sup>C NMR chemical shifts of the aldehyde group in sulfurated vs. non-sulfurated analogs to assess electron-withdrawing/donating effects .
- Measure redox potentials via cyclic voltammetry (e.g., oxidation at ~1.2 V vs. Ag/AgCl) to quantify electronic modulation .
- Use XPS to analyze sulfur valence states (e.g., S 2p3/2 binding energy: ~163 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
